2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors, similar to other indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on its structural similarity to other indole and thiadiazole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential multi-target activity. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The presence of functional groups such as the ethoxyphenyl and tert-butylcarbamoyl groups may influence its pharmacokinetic properties .
Result of Action
Based on its structural similarity to other indole and thiadiazole derivatives, it may have a broad spectrum of biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C
Preparation Methods
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with various substituents. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiadiazole ring
Common reagents used in these reactions include chloroacetyl chloride, potassium isothiocyanate, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its ability to inhibit specific enzymes and proteins, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives like 2-amino-5-tert-butyl-1,3,4-thiadiazole and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide. Compared to these compounds, 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical properties .
Biological Activity
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a novel organic molecule that has recently drawn attention in the fields of medicinal chemistry and pharmacology. Characterized by its unique structural features, including a thiadiazole ring and an acetamide moiety, this compound exhibits significant potential for various biological activities, particularly in anticancer and enzyme inhibition applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₄O₂S₂
- Molecular Weight : Approximately 318.43 g/mol
The structure includes a thiadiazole ring, which is known for its diverse biological activities, alongside a sulfanyl group and an ethoxyphenyl substituent. The combination of these functional groups enhances the compound's potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of thiadiazole compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potency in the low micromolar range .
- The mechanism of action may involve the inhibition of specific enzymes or modulation of biological pathways relevant to cancer progression.
-
Enzyme Inhibition :
- The compound has been explored as a potential inhibitor of human carbonic anhydrases (hCA I and hCA II), showing better activity than standard drugs like acetazolamide .
- Additionally, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antimicrobial Activity :
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Enzyme Interaction : The thiadiazole moiety may inhibit enzymes involved in critical cellular processes, leading to reduced cell viability in cancerous cells.
- Signal Modulation : The compound may modulate signaling pathways related to apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole-based compounds:
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Cytotoxicity Assays :
- In vitro assays using the MTT method demonstrated that related thiadiazole compounds exhibited cytotoxic effects with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against different cancer cell lines .
- A notable study indicated that a derivative showed significant apoptosis induction in A431 cells through Western blot analysis, confirming its potential as an anticancer agent .
- Comparative Studies :
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S2/c1-5-25-12-8-6-11(7-9-12)18-13(23)10-26-16-22-21-15(27-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCAQTIHXPHSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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